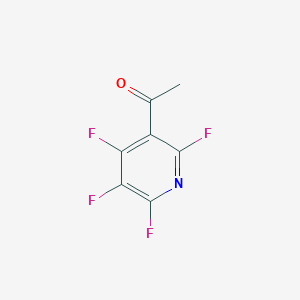
1-(Perfluoropyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Perfluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by a perfluorinated pyridine ring attached to an ethanone group, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluoropyridin-3-yl)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-pyridyl ethanone with perfluorinating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as silver fluoride (AgF) or cobalt trifluoride (CoF3) at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Perfluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated pyridine carboxylic acids.
Reduction: Reduction reactions typically yield perfluorinated pyridine alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Perfluorinated pyridine carboxylic acids.
Reduction: Perfluorinated pyridine alcohols.
Substitution: Various substituted perfluoropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Perfluoropyridin-3-yl)ethan-1-one finds applications in multiple scientific domains:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced metabolic stability.
Wirkmechanismus
The mechanism of action of 1-(Perfluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The perfluorinated structure enhances its binding affinity and selectivity, making it a potent modulator of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-fluoropyridin-3-yl)ethan-1-amine
- 1-(3,5-difluoropyridin-2-yl)ethan-1-one
- 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine)
Comparison: 1-(Perfluoropyridin-3-yl)ethan-1-one is unique due to its complete perfluorination, which imparts higher chemical stability and lipophilicity compared to partially fluorinated analogs. This makes it particularly valuable in applications requiring robust chemical resistance and enhanced bioavailability .
Eigenschaften
Molekularformel |
C7H3F4NO |
|---|---|
Molekulargewicht |
193.10 g/mol |
IUPAC-Name |
1-(2,4,5,6-tetrafluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c1-2(13)3-4(8)5(9)7(11)12-6(3)10/h1H3 |
InChI-Schlüssel |
GMGSLQQXAKFSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(N=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















